molecular formula C8H15N B14051280 7-Methyl-1-azabicyclo[3.2.1]octane CAS No. 101251-88-1

7-Methyl-1-azabicyclo[3.2.1]octane

Cat. No.: B14051280
CAS No.: 101251-88-1
M. Wt: 125.21 g/mol
InChI Key: MNYJFDOOJNJTCS-UHFFFAOYSA-N
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Description

7-Methyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-azabicyclo[3.2.1]octane typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods can include the use of palladium-catalyzed reactions and photochemical transformations to achieve the desired bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

7-Methyl-1-azabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: Used as a key synthetic intermediate in the total synthesis of complex molecules.

    Biology: Studied for its potential bioactive properties and interactions with biological systems.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can interact with enzymes and receptors, potentially modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and pharmacological properties. This substitution can affect the compound’s ability to interact with biological targets, potentially leading to different therapeutic applications .

Biological Activity

7-Methyl-1-azabicyclo[3.2.1]octane, a nitrogen-containing bicyclic compound, is part of the azabicyclo[3.2.1]octane family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The structure of this compound is characterized by a bicyclic framework that enhances its rigidity and stability, making it a valuable scaffold in medicinal chemistry. Its structural similarity to known bioactive alkaloids like nicotine and morphine suggests potential interactions with various biological targets.

1. Receptor Binding Affinities

Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit significant binding affinities for various receptors:

CompoundReceptor TypeBinding Affinity (Ki)
Compound 13dAVP V1aExcellent
Compound ARN19689NAAAIC50 = 0.042 μM

These compounds have shown promising results as mixed arginine vasopressin (AVP) receptor antagonists and inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses .

2. Cytotoxic Activity

Studies have demonstrated that certain azabicyclo[3.2.1]octane derivatives possess cytotoxic properties against various tumor cell lines, including glioblastoma and hepatocellular carcinoma:

Cell LineCompound TestedCytotoxicity Observed
Glioblastoma (GBM)Various DerivativesSignificant
Hepatocellular Carcinoma (HCC)Selected CompoundsNotable

This suggests potential applications in cancer therapy .

The biological activity of this compound derivatives can be attributed to their ability to modulate neurotransmitter systems:

  • Monoamine Reuptake Inhibition : Compounds in this class have been identified as monoamine reuptake inhibitors, which are crucial for treating mood disorders such as depression and anxiety .
  • Anti-inflammatory Effects : By inhibiting NAAA, these compounds may enhance the anti-inflammatory effects of endogenous substances like palmitoylethanolamide (PEA) .

Case Study 1: Mixed AVP Receptor Antagonists

A series of biaryl amides containing azabicyclo[3.2.1]octane were synthesized and evaluated for their effectiveness as AVP receptor antagonists. The lead compound demonstrated high binding affinity and favorable pharmacokinetic properties, indicating its potential as a therapeutic agent in managing conditions related to vasopressin dysregulation .

Case Study 2: NAAA Inhibitors

In a recent study, a novel class of pyrazole azabicyclo[3.2.1]octane derivatives was identified as potent NAAA inhibitors with low nanomolar IC50 values. This class showed promise for managing chronic inflammatory conditions due to its ability to prolong the action of PEA at inflamed sites .

Properties

CAS No.

101251-88-1

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

7-methyl-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(7)6-8/h7-8H,2-6H2,1H3

InChI Key

MNYJFDOOJNJTCS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCCN1C2

Origin of Product

United States

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